
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a sulfonyl group attached to a trimethylbenzene ring, and an alanine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2,4,6-trimethylbenzene, is chlorosulfonated to form 2,4,6-trimethylbenzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to introduce the amino group, forming 3-amino-2,4,6-trimethylbenzene-1-sulfonamide.
Coupling with Alanine: The sulfonamide is coupled with L-alanine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-D-alanine: The D-enantiomer of the compound.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-glycine: A similar compound with glycine instead of alanine.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-valine: A similar compound with valine instead of alanine.
Uniqueness
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
185563-97-7 |
|---|---|
Formule moléculaire |
C12H18N2O4S |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
(2S)-3-amino-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-7-4-8(2)11(9(3)5-7)19(17,18)14-10(6-13)12(15)16/h4-5,10,14H,6,13H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Clé InChI |
OMWARAKUJYQPDM-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CN)C(=O)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CN)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



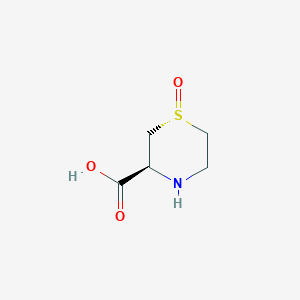
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)

![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
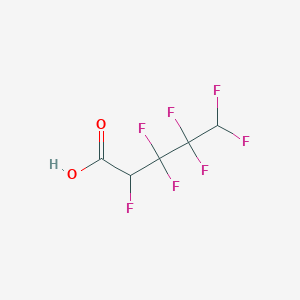
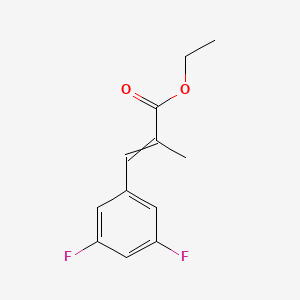
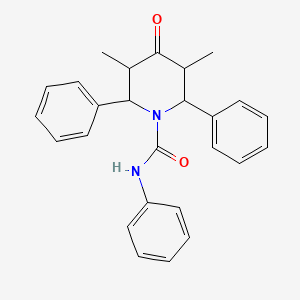
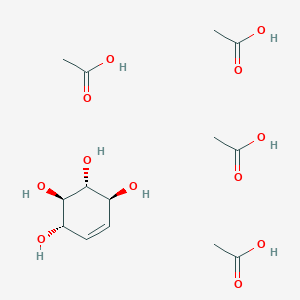
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
